molecular formula C12H11N5OS B1384322 3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine CAS No. 1188304-89-3

3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine

Cat. No.: B1384322
CAS No.: 1188304-89-3
M. Wt: 273.32 g/mol
InChI Key: BPORGRCMUUERJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine is an intriguing compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound exhibits unique properties due to the presence of multiple functional groups, which contribute to its reactivity and potential utility in different chemical reactions and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine typically involves the following steps:

  • Formation of the Pyrazole Ring: : The synthesis begins with the creation of the pyrazole ring through a reaction between hydrazine derivatives and α,β-unsaturated carbonyl compounds.

  • Introduction of the Oxadiazole Ring: : The 1,2,4-oxadiazole ring can be introduced via cyclization reactions involving nitriles and amidoximes under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely focus on optimizing yields and ensuring the scalability of the synthesis. These methods might involve the use of continuous flow reactors and advanced purification techniques to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

  • Oxidation: : The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : The compound can undergo reduction reactions, especially at the oxadiazole ring, under the influence of reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride

  • Catalysts: : Palladium on carbon for hydrogenation reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while reduction of the oxadiazole ring could result in amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine is utilized as a building block for the synthesis of more complex molecules. Its diverse functional groups enable it to participate in a wide range of chemical transformations, making it valuable in the development of new materials and compounds.

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmaceutical intermediate. Its structural features allow it to interact with various biological targets, potentially leading to the development of new drugs for treating diseases.

Industry

In industrial applications, this compound can be used in the manufacture of advanced materials, such as polymers and coatings, where its unique properties contribute to the performance and durability of the final products.

Mechanism of Action

The mechanism by which 3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets. For example, the amine group in the pyrazole ring can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the oxadiazole ring may interact with nucleophilic sites in proteins, leading to alterations in their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(methylsulfanyl)-4-(phenyl)-1H-pyrazol-5-amine: : Lacks the oxadiazole ring, resulting in different chemical reactivity and biological activity.

  • 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine: : Lacks the methylsulfanyl group, which affects its ability to participate in thiol-related reactions.

Uniqueness

3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine stands out due to the combination of its pyrazole, oxadiazole, and methylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Hope this helps! Got any particular research you’re working on, or is this just for fun?

Properties

IUPAC Name

3-methylsulfanyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5OS/c1-19-12-8(9(13)15-16-12)11-14-10(17-18-11)7-5-3-2-4-6-7/h2-6H,1H3,(H3,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPORGRCMUUERJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=C1C2=NC(=NO2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine
Reactant of Route 6
3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.